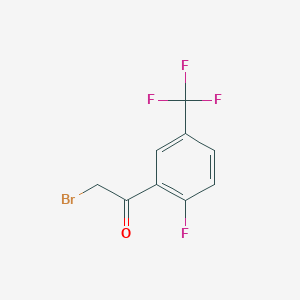

2-Fluoro-5-(trifluoromethyl)phenacyl bromide

Description

BenchChem offers high-quality 2-Fluoro-5-(trifluoromethyl)phenacyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-(trifluoromethyl)phenacyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O/c10-4-8(15)6-3-5(9(12,13)14)1-2-7(6)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPAQYQHUGXFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381132 | |

| Record name | 2-Bromo-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202664-36-6 | |

| Record name | 2-Bromo-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-5-(trifluoromethyl)phenacyl bromide CAS 202664-36-6 properties

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenacyl bromide (CAS 202664-36-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide, a highly functionalized aromatic α-bromoketone. It serves as a critical building block for researchers and professionals in drug development and fine chemical synthesis. We will explore its fundamental properties, synthesis, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Importance

2-Fluoro-5-(trifluoromethyl)phenacyl bromide, with CAS Registry Number 202664-36-6, is a key intermediate in the synthesis of complex organic molecules.[1] Its structure is characterized by a phenacyl bromide core, substituted with two potent electron-withdrawing groups: a fluorine atom at the 2-position and a trifluoromethyl (-CF3) group at the 5-position of the phenyl ring.

The strategic incorporation of fluorine and trifluoromethyl moieties is a cornerstone of modern medicinal chemistry. These groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Consequently, this reagent is of considerable interest for synthesizing novel pharmaceuticals, agrochemicals, and advanced materials.[4][5] As an α-bromoketone, its primary utility lies in its high reactivity toward nucleophiles, enabling the construction of diverse carbon-carbon and carbon-heteroatom bonds.[4][6][7]

Physicochemical and Spectroscopic Profile

The unique substitution pattern of this molecule dictates its physical properties and chemical behavior. Key identifying information and properties are summarized below.

Table 1: Core Properties of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide

| Property | Value | Source(s) |

| CAS Number | 202664-36-6 | [1][8] |

| Molecular Formula | C₉H₅BrF₄O | [1] |

| Molecular Weight | 285.03 g/mol | [1][8] |

| Synonyms | 2-Bromo-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one, 2-Bromo-2'-fluoro-5'-(trifluoromethyl)acetophenone | [8] |

| Appearance | Light yellow solid | [9] |

| Melting Point | 15-17 °C | [8][10] |

| Purity | Typically ≥95% | [1][8] |

| Key Functional Groups | Ketone, Aryl Halide (F), Alkyl Halide (Br), Trifluoromethyl | |

| Sensitivity | Lachrymatory | [10] |

Spectroscopic Characterization

While specific spectra are proprietary to suppliers, the structure can be unequivocally confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR would reveal the aromatic protons and the characteristic singlet for the methylene (-CH₂Br) protons. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the two distinct fluorine-containing groups.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: A strong absorption peak corresponding to the carbonyl (C=O) stretch would be prominent.

Supplier documentation typically provides access to NMR, HPLC, and LC-MS data for batch-specific verification.[1]

Synthesis and Mechanistic Rationale

The most direct and common method for preparing 2-Fluoro-5-(trifluoromethyl)phenacyl bromide is through the α-bromination of its corresponding ketone precursor, 2-fluoro-5-(trifluoromethyl)acetophenone.[11] This reaction is a cornerstone of organic synthesis.[7]

General Synthetic Pathway

The reaction involves the electrophilic substitution of a bromine atom onto the carbon alpha to the carbonyl group. This can be achieved using elemental bromine (Br₂) in a suitable solvent, often with an acid catalyst.

Caption: Synthetic workflow for 2-Fluoro-5-(trifluoromethyl)phenacyl bromide.

Protocol: α-Bromination of 2-Fluoro-5-(trifluoromethyl)acetophenone

Self-Validating System: This protocol's success is validated by the disappearance of the bromine color and confirmed by TLC or LC-MS analysis showing the consumption of the starting ketone and the formation of the higher molecular weight product.

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve the starting ketone, 2-fluoro-5-(trifluoromethyl)acetophenone, in a suitable solvent such as glacial acetic acid or anhydrous ether.[12][13]

-

Catalyst (Optional but Recommended): For reactions in ether, a catalytic amount of anhydrous aluminum chloride can be added to facilitate the reaction.[13] For reactions in acetic acid, a small amount of HBr can act as a catalyst.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain a low temperature and manage the evolution of hydrogen bromide (HBr) gas.

-

Causality: The electron-withdrawing nature of the substituted phenyl ring slightly deactivates the enolization of the ketone. The acid catalyst promotes the formation of the enol or enolate intermediate, which is the nucleophilic species that attacks the electrophilic bromine.

-

-

Reaction Monitoring: The reaction mixture is typically stirred for several hours. The disappearance of the reddish-brown bromine color is a primary indicator of reaction progression. Progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is poured onto ice water to quench any unreacted bromine. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The organic layer is washed sequentially with water, a dilute solution of sodium thiosulfate (to remove residual bromine), and brine. It is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Chemical Reactivity: The Electrophilic α-Carbon

The reactivity of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide is dominated by the electrophilic nature of the α-carbon, which is bonded to the bromine atom.[6] The adjacent carbonyl group and the electron-withdrawing phenyl ring both pull electron density away from this carbon, making it highly susceptible to nucleophilic attack. The bromine atom serves as an excellent leaving group.

Caption: General nucleophilic substitution at the α-carbon.

Key Applications in Synthesis

-

Heterocycle Formation: It is an invaluable precursor for synthesizing a wide array of heterocycles, which are prevalent in pharmaceuticals. For example, reaction with thiourea derivatives yields substituted thiazoles, a common scaffold in drug discovery.

-

Enzyme Inhibition: The phenacyl bromide moiety is a classic alkylating agent. It can be incorporated into drug candidates designed to form covalent bonds with nucleophilic residues (e.g., cysteine or histidine) in the active site of an enzyme, leading to irreversible inhibition. The fluorine and CF₃ groups help tune the molecule's properties for specific biological targets.[11]

-

Intermediate for Complex Molecules: It serves as a versatile handle for adding the 2-fluoro-5-(trifluoromethyl)benzoylmethyl group to a larger molecule, a common strategy in the multi-step synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[4][5]

Safety and Handling

2-Fluoro-5-(trifluoromethyl)phenacyl bromide is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

Hazards: The compound is classified as corrosive and is a lachrymator, meaning it causes irritation and tearing upon exposure to its vapors.[10] It can cause severe skin burns and eye damage.[14]

-

Handling:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[15]

-

-

Storage:

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

Conclusion

2-Fluoro-5-(trifluoromethyl)phenacyl bromide is more than just a chemical intermediate; it is an enabling tool for modern chemical research. Its well-defined reactivity as an electrophile, combined with the beneficial properties imparted by its fluorine and trifluoromethyl substituents, makes it a high-value building block. For scientists and researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the creation of novel and impactful molecules.

References

-

Fiveable. (n.d.). α-bromoketone Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-4-(trifluoromethyl)phenacyl bromide. Retrieved from [Link]

-

ResearchGate. (2025). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

-

Fisher Scientific. (2012). SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

-

PrepChem.com. (n.d.). Synthesis of m-(Trifluoromethyl)phenacyl Bromide. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzyl bromide. Retrieved from [Link]

- Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.

-

Organic Syntheses. (n.d.). phenacyl bromide. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

National Institutes of Health. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-(methylsulphonyl)phenacyl bromide. Retrieved from [Link]

Sources

- 1. 202664-36-6 | 2-Fluoro-5-(trifluoromethyl)phenacyl bromide - Moldb [moldb.com]

- 2. mdpi.com [mdpi.com]

- 3. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-4-(trifluoromethyl)phenacyl bromide [myskinrecipes.com]

- 5. Buy 2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide [smolecule.com]

- 6. fiveable.me [fiveable.me]

- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 202664-36-6 Cas No. | 2-Fluoro-5-(trifluoromethyl)phenacyl bromide | Apollo [store.apolloscientific.co.uk]

- 9. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 10. 2-FLUORO-5-(TRIFLUOROMETHYL)PHENACYL BROMIDE CAS#: [m.chemicalbook.com]

- 11. 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | 223785-85-1 | Benchchem [benchchem.com]

- 12. prepchem.com [prepchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

2-Fluoro-5-(trifluoromethyl)phenacyl bromide molecular structure and weight

An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenacyl bromide: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive analysis of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide (CAS No. 202664-36-6), a fluorinated organic building block of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's molecular structure, physicochemical properties, and proposes a logical synthetic pathway. Furthermore, it explores the strategic importance of its structural motifs—the reactive phenacyl bromide core, the electron-withdrawing fluorine atom, and the metabolism-blocking trifluoromethyl group—in the design of novel therapeutics. A detailed experimental protocol for a representative application, the synthesis of a substituted thiazole, is provided to illustrate its utility as a versatile chemical intermediate. This guide serves as an essential resource for scientists leveraging fluorinated synthons to advance pharmaceutical research.

Compound Identification and Physicochemical Properties

The precise identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting. These parameters dictate storage conditions, solvent selection, and reaction monitoring techniques.

Nomenclature and Identifiers

A consistent and accurate naming system is crucial for unambiguous scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| Compound Name | 2-Fluoro-5-(trifluoromethyl)phenacyl bromide | [1][2][3] |

| CAS Number | 202664-36-6 | [1][2] |

| Molecular Formula | C₉H₅BrF₄O | [1][3] |

| Synonyms | 2-Bromo-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one; 2-Bromo-2'-fluoro-5'-(trifluoromethyl)acetophenone; 3-(Bromoacetyl)-4-fluorobenzotrifluoride | [2] |

| MDL Number | MFCD03094506 | [2] |

Physicochemical Data

The physicochemical properties of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide are critical for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Weight | 285.03 g/mol | [1][2][4] |

| Melting Point | 15-17 °C | [2][4] |

| Purity | Typically ≥95% | [1][2] |

| Sensitivity | Lachrymatory | [4] |

| Storage | Store under inert gas at 2-8°C ("Keep Cold") | [4] |

Molecular Structure Analysis

Structural Elucidation

2-Fluoro-5-(trifluoromethyl)phenacyl bromide is an aromatic ketone derivative. Its structure is defined by a central phenyl ring substituted with three distinct functional groups that dictate its reactivity and utility:

-

Phenacyl Bromide Moiety (-COCH₂Br): The α-bromoketone is the primary reactive site. The electron-withdrawing carbonyl group activates the α-carbon, making the bromine atom an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This functionality is a cornerstone for building more complex molecular architectures.[5]

-

2-Fluoro Group (-F): The fluorine atom, positioned ortho to the acetyl group, is a strong electron-withdrawing group. Its presence modulates the electronic properties of the phenyl ring and can influence the reactivity of the carbonyl group.[5]

-

5-Trifluoromethyl Group (-CF₃): Located meta to the acetyl group, the -CF₃ group is a powerful electron-withdrawing and highly lipophilic moiety. In drug design, it is frequently used to block metabolic oxidation and improve pharmacokinetic profiles.[6][7]

Diagram of Molecular Structure

Caption: Molecular structure of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide.

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of the 2-fluoro-5-(trifluoromethyl) isomer is sparse, a robust synthetic route can be proposed based on well-established organometallic and electrophilic aromatic substitution reactions. The causality for this pathway lies in the predictable reactivity of commercially available starting materials.

Proposed Synthetic Pathway

The most logical approach involves the Friedel-Crafts acylation of a suitable substituted benzene precursor. This method is a standard and reliable way to form aryl ketones.

-

Starting Material Selection: The synthesis begins with 1-fluoro-4-(trifluoromethyl)benzene. This precursor correctly places the fluoro and trifluoromethyl groups in the required 1,4-relationship, which will become the 2,5-relationship after acylation.

-

Acylation Reaction: The key step is a Friedel-Crafts acylation using bromoacetyl bromide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylation is directed by the activating, ortho-para directing fluorine atom. Steric hindrance from the fluorine will favor acylation at the position ortho to the fluorine and meta to the trifluoromethyl group, yielding the desired intermediate, 2-fluoro-5-(trifluoromethyl)acetophenone.

-

α-Bromination: The final step is the selective bromination at the α-carbon of the newly formed acetophenone. This is typically achieved using bromine (Br₂) in a solvent like acetic acid or methanol. This reaction proceeds via an enol or enolate intermediate to yield the final product, 2-Fluoro-5-(trifluoromethyl)phenacyl bromide.[5]

Diagram of Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for the target compound.

Applications in Medicinal Chemistry and Drug Development

The Strategic Role of Fluorine and -CF₃ Groups

The incorporation of fluorine or trifluoromethyl groups is a validated and powerful strategy in modern drug design.[7] These substitutions can profoundly enhance a drug candidate's profile:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with C-F can prevent enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life.[8][9]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can also act as a hydrogen bond acceptor, further stabilizing the drug-receptor complex.[9]

-

Lipophilicity and Permeability: The trifluoromethyl group significantly increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution.[8]

Utility as an Electrophilic Building Block

2-Fluoro-5-(trifluoromethyl)phenacyl bromide is an exemplary electrophilic building block. Its primary application is in the synthesis of more complex molecules, particularly heterocycles, which form the core of many pharmaceuticals.[5][10] The α-bromoketone functionality readily reacts with a wide range of nucleophiles (e.g., amines, thiols, carbanions) to form new carbon-carbon and carbon-heteroatom bonds.

Case Study: Synthesis of a Substituted Thiazole

A classic application for phenacyl bromides is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. It is a reliable and high-yielding method for producing the thiazole ring system, a privileged scaffold in medicinal chemistry found in numerous FDA-approved drugs.

Diagram of Thiazole Synthesis Workflow

Caption: Workflow for Hantzsch thiazole synthesis application.

Detailed Experimental Protocol: Synthesis of 2-Methyl-4-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazole

This protocol describes a representative use of the title compound to synthesize a substituted thiazole. The choice of thioacetamide as the nucleophile is illustrative; other thioamides could be used to generate diverse derivatives.

Objective: To synthesize a thiazole derivative via Hantzsch condensation.

Materials:

-

2-Fluoro-5-(trifluoromethyl)phenacyl bromide (1.0 eq)

-

Thioacetamide (1.1 eq)

-

Absolute Ethanol (as solvent)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-5-(trifluoromethyl)phenacyl bromide (2.85 g, 10 mmol, 1.0 eq) and thioacetamide (0.83 g, 11 mmol, 1.1 eq).

-

Rationale: A slight excess of the thioamide ensures the complete consumption of the more valuable phenacyl bromide starting material.

-

-

Solvent Addition: Add absolute ethanol (40 mL) to the flask.

-

Rationale: Ethanol is a common polar protic solvent for this condensation, effectively dissolving the reactants and facilitating the reaction.

-

-

Heating: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux with stirring for 4-6 hours.

-

Rationale: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization-dehydration steps. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Redissolve the crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) followed by brine (1 x 30 mL).

-

Rationale: The bicarbonate wash neutralizes any hydrobromic acid (HBr) byproduct formed during the reaction. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure thiazole derivative.

-

Rationale: Chromatography is essential to remove unreacted starting materials and any side products, ensuring the final product's purity for subsequent applications or analysis.

-

Safety and Handling

2-Fluoro-5-(trifluoromethyl)phenacyl bromide is classified as a lachrymator, meaning it is an irritant that can cause tearing, eye pain, and irritation to the respiratory tract.[4] All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Due to its low melting point, it may be a liquid or semi-solid at room temperature. Store the compound in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

Conclusion

2-Fluoro-5-(trifluoromethyl)phenacyl bromide is a highly functionalized chemical intermediate with significant value in synthetic and medicinal chemistry. Its molecular architecture, combining a reactive electrophilic handle with strategically placed fluorine and trifluoromethyl substituents, makes it an ideal building block for constructing complex, biologically active molecules. Understanding its properties, synthesis, and reactivity allows researchers to effectively harness its potential in the development of next-generation pharmaceuticals and other advanced materials.

References

- 202664-36-6 | 2-Fluoro-5-(trifluoromethyl)phenacyl bromide - Moldb. [URL: https://www.moldb.com/2-fluoro-5-trifluoromethyl-phenacyl-bromide-202664-36-6.html]

- 202664-36-6 Cas No. | 2-Fluoro-5-(trifluoromethyl)phenacyl bromide - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/202664-36-6]

- 2-(TRIFLUOROMETHYL)PHENACYL BROMIDE CAS#: 54109-16-9 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717544.htm]

- 2-Fluoro-5-(trifluoromethyl)phenacyl bromide 99% [202664-36-6] | King-Pharm. [URL: https://www.king-pharm.com/2-Fluoro-5-(trifluoromethyl)phenacyl-bromide-99-cas-202664-36-6-1618302.html]

- 2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide - Smolecule. [URL: https://www.smolecule.com/2-6-difluoro-4-trifluoromethyl-phenacyl-bromide-cas-1823277-23-1.html]

- 2-FLUORO-5-(TRIFLUOROMETHYL)PHENACYL BROMIDE CAS#: - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3779435.htm]

- 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | 223785-85-1 | Benchchem. [URL: https://www.benchchem.com/product/b1306071]

- 2-FLUORO-5-(TRIFLUOROMETHYL)PHENACYL BROMIDE - ChemicalBook. [URL: https://www.chemicalbook.com/ProductList_En_CB3779435_1.htm]

- 2-Fluoro-4-(trifluoromethyl)phenacyl bromide - MySkinRecipes. [URL: https://myskinrecipes.com/ingredient-info/2-fluoro-4-trifluoromethyl-phenacyl-bromide]

- CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents. [URL: https://patents.google.

- 3 - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v85p0001]

- 537050-11-6 | 2-Fluoro-3-(trifluoromethyl)phenacyl bromide - AiFChem. [URL: https://www.aifchem.com/537050-11-6.html]

- 2-Fluoro-5-(trifluoromethyl)benzyl bromide - SpectraBase. [URL: https://spectrabase.com/compound/6LgV2A4Yh4y]

- 2-Fluoro-5-(trifluoromethyl)benzyl alcohol - Optional[FTIR] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/KjugmzIUNv5]

- 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/520983]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8237]

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10100411/]

- Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications - ResearchGate. [URL: https://www.researchgate.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. [URL: https://www.hovione.

Sources

- 1. 202664-36-6 | 2-Fluoro-5-(trifluoromethyl)phenacyl bromide - Moldb [moldb.com]

- 2. 202664-36-6 Cas No. | 2-Fluoro-5-(trifluoromethyl)phenacyl bromide | Apollo [store.apolloscientific.co.uk]

- 3. 2-Fluoro-5-(trifluoromethyl)phenacyl bromide 99% [202664-36-6] | King-Pharm [king-pharm.com]

- 4. 2-FLUORO-5-(TRIFLUOROMETHYL)PHENACYL BROMIDE CAS#: [m.chemicalbook.com]

- 5. 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | 223785-85-1 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Fluoro-4-(trifluoromethyl)phenacyl bromide [myskinrecipes.com]

Synthesis and characterization of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide

Introduction: A Versatile Fluorinated Building Block

2-Fluoro-5-(trifluoromethyl)phenacyl bromide, also known by its synonyms 2-Bromo-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one and 3-(Bromoacetyl)-4-fluorobenzotrifluoride, is a halogenated aromatic ketone of significant interest in medicinal chemistry and organic synthesis.[1] Its molecular structure, featuring a trifluoromethyl group and a fluorine atom on the phenyl ring, coupled with a reactive phenacyl bromide moiety, makes it a valuable intermediate for the synthesis of complex organic molecules.[2] The incorporation of fluorine and trifluoromethyl groups is a widely recognized strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[3][4][5]

The chemical reactivity of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide is largely dictated by the electrophilic nature of the carbonyl carbon and the presence of a bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions.[2] This inherent reactivity allows for its use in the construction of a variety of bioactive heterocycles and other intricate molecular architectures, positioning it as a key starting material for the development of novel pharmaceuticals and agrochemicals.[2]

Strategic Synthesis of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide

The synthesis of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide is most effectively achieved through a two-step process. This involves an initial Friedel-Crafts acylation to form the acetophenone precursor, followed by a selective bromination of the α-carbon.

Step 1: Synthesis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone via Friedel-Crafts Acylation

The foundational step in this synthesis is the Friedel-Crafts acylation of 1-fluoro-4-(trifluoromethyl)benzene. This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring, yielding the key intermediate, 2'-Fluoro-5'-(trifluoromethyl)acetophenone.[3] The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acylating agent.[6][7][8][9]

The mechanism proceeds through the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with aluminum chloride.[7][9] This acylium ion is then attacked by the electron-rich aromatic ring of 1-fluoro-4-(trifluoromethyl)benzene. The final step is the deprotonation of the resulting intermediate to restore the aromaticity of the ring.[6]

Caption: Synthesis of the acetophenone precursor via Friedel-Crafts acylation.

Step 2: α-Bromination of 2'-Fluoro-5'-(trifluoromethyl)acetophenone

The second and final step is the selective bromination of the methyl group of the newly synthesized 2'-Fluoro-5'-(trifluoromethyl)acetophenone. This reaction yields the target compound, 2-Fluoro-5-(trifluoromethyl)phenacyl bromide. The bromination is typically carried out using elemental bromine (Br₂) in a suitable solvent such as acetic acid or carbon tetrachloride, often with careful temperature control to prevent side reactions.[2][10]

Detailed Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2'-Fluoro-5'-(trifluoromethyl)acetophenone in glacial acetic acid.

-

Cool the solution in an ice bath to maintain a low temperature.

-

Slowly add a solution of bromine in glacial acetic acid to the reaction mixture via the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with cold water to remove any residual acid, and then dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-Fluoro-5-(trifluoromethyl)phenacyl bromide.

Caption: Workflow for the characterization of the synthesized compound.

Table 1: Expected Spectroscopic Data for 2-Fluoro-5-(trifluoromethyl)phenacyl bromide

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.5-8.2 ppm. A singlet for the methylene (-CH₂Br) protons around 4.8-5.2 ppm. [2] |

| ¹³C NMR | Carbonyl carbon signal around 190 ppm. Aromatic carbons in the range of 115-140 ppm. Methylene carbon (-CH₂Br) signal around 30-35 ppm. Trifluoromethyl carbon will show a quartet. |

| ¹⁹F NMR | A signal for the trifluoromethyl group (-CF₃) around -60 to -65 ppm. A signal for the aromatic fluorine atom. [2] |

| IR Spectroscopy | Strong carbonyl (C=O) stretching absorption around 1700 cm⁻¹. C-Br stretching absorption around 600-700 cm⁻¹. C-F stretching absorptions in the fingerprint region. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 285.03 g/mol . [11]Characteristic fragmentation pattern showing the loss of the bromine atom. |

Applications in Drug Discovery and Development

The unique structural features of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide make it a highly valuable building block in the pharmaceutical industry. The presence of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. [4]

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can increase the half-life of a drug in the body. [3]* Bioavailability: The lipophilicity introduced by the trifluoromethyl group can improve a molecule's ability to cross cell membranes. [5]* Binding Affinity: The electronegativity of fluorine can lead to stronger interactions with target proteins, enhancing the potency of a drug. [3] This compound serves as a precursor for the synthesis of various bioactive molecules, including inhibitors of specific enzymes and compounds with potential anticancer activity. [2]Its utility is exemplified by the numerous FDA-approved drugs that contain fluorinated aromatic moieties, such as the antidepressant fluoxetine. [12]

Safety and Handling Protocols

2-Fluoro-5-(trifluoromethyl)phenacyl bromide is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as a corrosive substance that can cause severe skin burns and serious eye damage. [13][14]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat when handling this compound. [13][15]* Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [14][15]* Handling: Avoid direct contact with the skin and eyes. Do not breathe dust. Wash hands thoroughly after handling. [16]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It may be light-sensitive and should be stored accordingly. [13][14]* First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention. [15]

References

-

PubChem. (n.d.). 5-Fluoro-2-(methylsulphonyl)phenacyl bromide. Retrieved from [Link]

- NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzylamine.

- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 4-Fluoro-2-(trifluoromethyl)phenacyl bromide.

- sioc-journal.cn. (n.d.).

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Fisher Scientific. (n.d.).

- YouTube. (2018, May 7).

- Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.

- PMC. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- Oakwood Chemical. (2021, December 10).

- MySkinRecipes. (n.d.). 2'-Fluoro-5'-(trifluoromethyl)acetophenone.

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)

- ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.

- Apollo Scientific. (n.d.). Safety Data Sheet: 4-Fluoro-3-(trifluoromethyl)phenacyl bromide.

- Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.

- PMC - NIH. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings.

- ResearchGate. (n.d.).

- Fisher Scientific. (n.d.).

- Sigma-Aldrich. (n.d.). 2′-Chloro-5′-(trifluoromethyl)acetophenone 97%.

- Hovione. (2024, February 15).

- Chemistry LibreTexts. (2023, January 22).

- The Royal Society of Chemistry. (n.d.).

- Google Patents. (n.d.).

- ResearchGate. (n.d.). 2H-{1H} NMR spectrum of 5-deutero-5-fluorodecane 21 in a solution of.

Sources

- 1. 202664-36-6 Cas No. | 2-Fluoro-5-(trifluoromethyl)phenacyl bromide | Apollo [store.apolloscientific.co.uk]

- 2. 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | 223785-85-1 | Benchchem [benchchem.com]

- 3. 2’-Fluoro-5’-(trifluoromethyl)acetophenone [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buy 2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide [smolecule.com]

- 11. 202664-36-6 | 2-Fluoro-5-(trifluoromethyl)phenacyl bromide - Moldb [moldb.com]

- 12. mdpi.com [mdpi.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. canbipharm.com [canbipharm.com]

- 15. fishersci.es [fishersci.es]

- 16. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: Understanding the Reactivity of an Alpha-Bromo Ketone

2-Fluoro-5-(trifluoromethyl)phenacyl bromide is a substituted phenacyl bromide, a class of compounds widely utilized in organic synthesis as versatile intermediates.[1] However, their utility is intrinsically linked to their reactivity, which also forms the basis of their primary hazards. The presence of a bromine atom alpha to a ketone functionality makes the carbon atom highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its synthetic utility but also a primary driver of its biological hazards.

Key Hazards:

-

Corrosive: This compound is corrosive and can cause severe skin burns and eye damage.[2][3] Contact with skin can lead to blistering and progressive ulceration if not treated immediately.[2] Eye contact may result in corneal burns and potentially permanent damage.[2]

-

Lachrymator: As is common with many alpha-halo ketones, this compound is a lachrymator, meaning it can cause irritation and tearing of the eyes upon exposure to its vapors.[3][4]

-

Respiratory Irritant: Inhalation of dust or fumes can be destructive to the mucous membranes and upper respiratory tract, causing symptoms such as a burning sensation, coughing, wheezing, and shortness of breath.[2][5]

-

Toxic: The compound is considered toxic by ingestion, inhalation, and skin absorption.[4]

A thorough risk assessment should be conducted before any new experimental protocol involving this reagent is initiated. This assessment must consider the quantity of the material being used, the nature of the reaction (e.g., temperature, pressure, other reagents), and the potential for aerosol or dust formation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks associated with 2-Fluoro-5-(trifluoromethyl)phenacyl bromide, a combination of engineering controls and personal protective equipment is mandatory.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or dust.[2]

-

Safety Shower and Eyewash Station: An emergency safety shower and eyewash station must be readily accessible in the immediate vicinity of where the compound is handled.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact.

| PPE Item | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and burns. Gloves must be inspected before use and disposed of immediately if contaminated.[3] |

| Eye Protection | Tightly fitting safety goggles and a face shield. | To protect against splashes, dust, and the lachrymatory effects of the compound.[2][5] |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. | To protect the skin from accidental spills.[2] For larger quantities, a chemical-resistant apron may be necessary. |

| Respiratory Protection | A NIOSH-approved respirator may be required for certain operations where engineering controls are insufficient to control exposure. | To prevent inhalation of harmful dust or vapors.[2][5] |

Safe Handling and Storage Protocols: Ensuring Stability and Preventing Exposure

Adherence to strict handling and storage protocols is paramount for the safe utilization of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide.

Handling

-

Avoid Direct Contact: Never handle the substance without the appropriate PPE.[2]

-

Prevent Dust and Aerosol Formation: Handle the solid material carefully to avoid creating dust.[3]

-

Good Laboratory Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

-

Work in a Ventilated Area: Ensure all work is performed in a well-ventilated area, preferably a chemical fume hood.[2]

Storage

-

Container: Keep the container tightly closed in its original packaging.[2]

-

Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources.[2][5] Refrigerated storage (2-8 °C) is often recommended.[5][6]

-

Inert Atmosphere: For long-term storage, keeping the container under an inert atmosphere (e.g., argon or nitrogen) can help prevent decomposition.[2][6]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[2][5]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial to minimizing harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][5] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5] |

Spill and Leak Procedures

-

Evacuate: Evacuate non-essential personnel from the area.[5]

-

Ventilate: Ensure adequate ventilation.

-

Contain: For small spills, absorb with an inert dry material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5]

-

Clean-up: Clean the spill area thoroughly.

-

PPE: All personnel involved in the cleanup must wear appropriate PPE.[5]

Caption: Emergency response workflow for a spill of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide.

Disposal Considerations: Environmental Responsibility

Waste generated from the use of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide must be treated as hazardous waste.

-

Containers: Empty containers may retain product residue and should be disposed of as hazardous waste.

-

Waste Material: Dispose of contaminated materials and unused product in accordance with local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal company. Do not discharge into drains or rivers.[2]

Conclusion: A Culture of Safety

2-Fluoro-5-(trifluoromethyl)phenacyl bromide is a valuable reagent in chemical synthesis, but its utility is accompanied by significant hazards. A thorough understanding of its reactivity and adherence to stringent safety protocols are not merely procedural formalities but are fundamental to a responsible and successful research environment. By integrating the principles of hazard assessment, engineering controls, proper PPE usage, and emergency preparedness into all workflows involving this compound, researchers can mitigate risks and ensure their work is conducted with the highest standards of safety.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. canbipharm.com [canbipharm.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 2-(TRIFLUOROMETHYL)PHENACYL BROMIDE CAS#: 54109-16-9 [m.chemicalbook.com]

An In-Depth Technical Guide to the Reactivity of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-(trifluoromethyl)phenacyl bromide is a highly versatile bifunctional reagent characterized by a reactive α-bromoketone moiety. The strategic placement of electron-withdrawing fluorine and trifluoromethyl groups on the phenyl ring significantly enhances the electrophilicity of the α-carbon, making it a potent alkylating agent for a wide array of nucleophiles. This guide provides a comprehensive analysis of its reactivity profile, detailing reaction mechanisms, experimental protocols, and applications, particularly in the synthesis of heterocyclic compounds and other scaffolds of interest in medicinal chemistry. We will explore the causality behind experimental choices, offering field-proven insights to enable researchers to harness the full synthetic potential of this valuable building block.

Introduction: A Profile of a Key Synthetic Building Block

2-Fluoro-5-(trifluoromethyl)phenacyl bromide, with the chemical formula C9H5BrF4O, is a fluorinated building block that has gained prominence in organic synthesis.[1] Its structure is primed for reactivity: the α-bromoketone is a classic electrophilic site, and the aromatic substituents are key modulators of this reactivity.

-

Structural Features: The molecule consists of a phenacyl core (a phenyl group attached to an acetyl group) where the α-carbon of the acetyl group is substituted with a bromine atom. The phenyl ring is further substituted with a fluorine atom at the 2-position and a trifluoromethyl (CF3) group at the 5-position.

-

Physicochemical Properties: It is a solid at room temperature with a molecular weight of 285.03 g/mol .[1] As with many phenacyl bromides, it is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Significance in Drug Discovery: The incorporation of fluorine and trifluoromethyl groups is a widely used strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2][3] Consequently, this reagent serves as a critical intermediate for synthesizing fluorinated organic compounds, including pharmaceuticals and agrochemicals.[4] Its ability to react with diverse nucleophiles makes it particularly useful for constructing carbon-heteroatom and carbon-carbon bonds, which are fundamental transformations in the assembly of complex molecular architectures and heterocyclic scaffolds.[4][5]

Core Reactivity Principles: An Electronically Activated System

The reactivity of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide is dominated by the α-bromoketone functionality. The primary reaction pathway is nucleophilic substitution at the α-carbon, which is significantly activated towards this type of attack.

Electronic Effects of Aromatic Substituents

The 2-fluoro and 5-trifluoromethyl groups are strongly electron-withdrawing. This has two major consequences:

-

Increased Electrophilicity: These groups pull electron density away from the carbonyl group and, by extension, from the adjacent α-carbon. This makes the α-carbon highly electron-deficient and thus more susceptible to attack by nucleophiles.

-

Stabilization of the Transition State: In a typical S_N2 reaction, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the carbon-bromine bond. The electron-withdrawing nature of the carbonyl group, amplified by the fluorinated phenyl ring, helps to stabilize this electron-rich, trigonal bipyramidal transition state.[6]

The S_N2 Reaction: The Predominant Pathway

For most nucleophiles, the reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[7] This is favored because the primary α-carbon is sterically accessible, and the bromide ion is an excellent leaving group. The reaction is generally facile, often proceeding at room temperature.

Potential Side Reactions

While S_N2 is dominant, other pathways can compete under specific conditions:

-

Elimination (E2): With bulky, strong bases, elimination to form an α,β-unsaturated ketone is possible, though less common for this substrate.

-

Favorskii Rearrangement: In the presence of strong, non-nucleophilic bases (like alkoxides), enolate formation can occur. If the nucleophile is also the base, this can lead to a Favorskii rearrangement, though this is more typical for α-haloketones with an enolizable proton on the other side of the carbonyl.

-

S_N1 Pathway: An S_N1 mechanism is highly disfavored due to the instability of the resulting primary carbocation.[6]

Reactivity with Specific Classes of Nucleophiles

The versatility of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide is demonstrated by its reactivity with a broad spectrum of nucleophiles.

N-Nucleophiles (Amines, Anilines, Heterocycles)

The alkylation of nitrogen nucleophiles is a cornerstone of synthetic chemistry, used to build complex scaffolds.

-

Mechanism: Primary and secondary amines readily attack the α-carbon to form the corresponding α-amino ketone after deprotonation.

-

Causality of Experimental Choices:

-

Base: A non-nucleophilic base (e.g., K2CO3, Et3N) is often added to neutralize the HBr generated, preventing the protonation and deactivation of the starting amine.

-

Solvent: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they solvate the ions without interfering with the nucleophile.

-

-

Key Challenge - Overalkylation: A significant challenge in amine alkylation is the potential for the product (a secondary or tertiary amine) to be more nucleophilic than the starting material, leading to multiple alkylations.[8][9] This can be mitigated by using a large excess of the starting amine or by using amine hydrohalide salts to control the concentration of the free amine.[10]

S-Nucleophiles (Thiols, Thiophenols)

Thiols are excellent nucleophiles and react cleanly and efficiently.[11]

-

Mechanism: The reaction with thiols or their conjugate bases (thiolates) yields α-thio ketones (thioethers). The high nucleophilicity of sulfur drives this reaction rapidly, often at room temperature.[12]

-

Application in Heterocycle Synthesis: This reagent is particularly useful for constructing five-membered heterocycles. For instance, reaction with thiourea or thioamides is a classic route to synthesizing substituted thiazoles, which are prevalent motifs in bioactive compounds.[5][12][13]

O-Nucleophiles (Alcohols, Phenols, Carboxylates)

Oxygen nucleophiles, while generally less reactive than their nitrogen or sulfur counterparts, readily participate in substitution reactions.

-

Mechanism: Reaction with a carboxylate (e.g., sodium acetate) yields the corresponding phenacyl ester. Alcohols and phenols, typically used as their more nucleophilic alkoxide or phenoxide forms, will produce α-alkoxy or α-aryloxy ketones.

-

Causality of Experimental Choices:

-

Base Requirement: Since alcohols and phenols are weak nucleophiles, they must be deprotonated with a strong base (e.g., NaH, K2CO3) to form the more potent alkoxide/phenoxide nucleophile.

-

Solvent: Anhydrous polar aprotic solvents are necessary to prevent protonation of the nucleophile.

-

Experimental Protocols & Data

General Workflow for Nucleophilic Substitution

The following diagram outlines a typical experimental workflow for the reaction of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide with a generic nucleophile.

Protocol: Synthesis of 2-(4-Morpholinyl)-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone

This protocol details the reaction with a secondary amine, morpholine.

Materials:

-

2-Fluoro-5-(trifluoromethyl)phenacyl bromide (1.0 eq)

-

Morpholine (1.1 eq)

-

Potassium Carbonate (K2CO3), anhydrous (1.5 eq)

-

Acetonitrile (ACN), anhydrous

-

Ethyl Acetate

-

Brine solution

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate.

-

Add anhydrous acetonitrile, followed by morpholine. Stir the suspension for 10 minutes at room temperature.

-

Dissolve 2-Fluoro-5-(trifluoromethyl)phenacyl bromide in a minimal amount of anhydrous acetonitrile.

-

Add the phenacyl bromide solution dropwise to the stirring morpholine suspension over 15 minutes.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting bromide is consumed (typically 2-4 hours).

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure α-amino ketone.

Representative Reactivity Data

The following table summarizes typical outcomes for reactions with various nucleophiles, illustrating the reagent's broad utility.

| Nucleophile | Product Type | Typical Conditions | Expected Yield |

| Morpholine | α-Amino Ketone | K2CO3, ACN, RT | High (>85%) |

| Thiophenol | α-Thio Ketone | Et3N, DCM, RT | Excellent (>90%) |

| Sodium Acetate | α-Acetoxy Ketone | DMF, 60 °C | Good (70-85%) |

| 4-Methoxyphenol | α-Aryloxy Ketone | K2CO3, Acetone, Reflux | Good (75-90%) |

Conclusion

2-Fluoro-5-(trifluoromethyl)phenacyl bromide is a powerful and versatile electrophile for the synthesis of complex organic molecules. The electron-withdrawing substituents on the phenyl ring significantly activate the α-carbon for S_N2 reactions with a wide range of nitrogen, sulfur, and oxygen nucleophiles. Its utility in constructing key intermediates for drug discovery, particularly in the synthesis of fluorinated and heterocyclic compounds, is well-established. By understanding the core principles of its reactivity and the rationale behind specific experimental conditions, researchers can effectively employ this reagent to achieve their synthetic goals.

References

- Benchchem. 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | 223785-85-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZem8M3i2YLdcvMUotYv_7tkv6zN5Uz-FQvN8jEEwEqjV_y_-oDIVUAu_VB13Awfpn_8iOAF-ncMmFatGSY6-HAI3MWZOhOTr_V3cTr0DYBf_t8wqqK7oKzRuMX0g3ojTVdUnbng==]

- MySkinRecipes. 2-Fluoro-4-(trifluoromethyl)phenacyl bromide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDcUzf8OpJ-wJhzyxAePfLvMlsEvJRxwfrMJUEeF_3vkf0s3hxB5HSbrXVttVONg9x4Z-7doVxTMxuX2lGT521kWUHxnEA3FMH_Z_M8OMnuNPX620ACtZP0sKagl613xONSpA8GLoQGKsrns6Tny3rCBNrMxejluaFA3nyQ1SqPY7PmyrLLv8sSirPB9QwcffkWjmJzhZuheHs2gsNIQx5Gqfp7fKqWnsJ8xnAMxSbXh3i2RB-xHj5fpQ=]

- JoVE. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [URL: https://www.jove.com/v/10479/reactions-of-halocarbonyl-compounds-nucleophilic-substitution]

- Moldb. 2-Fluoro-5-(trifluoromethyl)phenacyl bromide | 202664-36-6. [URL: https://www.mol-db.com/prods/202664-36-6.html]

- YouTube. mechanism of alpha-halogenation of ketones. [URL: https://www.youtube.

- ResearchGate. Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. [URL: https://www.researchgate.

- University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. [URL: https://repository.up.ac.za/handle/2263/75949]

- PMC. Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2860938/]

- Master Organic Chemistry. Alkylation of Amines (Sucks!). [URL: https://www.masterorganicchemistry.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [URL: https://www.mdpi.com/1420-3049/27/23/8294]

- PMC. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11248039/]

- ResearchGate. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. [URL: https://www.researchgate.net/publication/250080649_Preparation_of_a-Bromoketones_and_Thiazoles_from_Ketones_with_NBS_and_Thioamides_in_Ionic_Liquids]

- YouTube. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [URL: https://www.youtube.

- ACS Publications. Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. [URL: https://pubs.acs.org/doi/10.1021/ar2002532]

- RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra07185a]

- Chemistry Steps. Reactions of Thiols. [URL: https://www.chemistrysteps.com/reactions-of-thiols/]

- RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00595a]

- PubMed. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. [URL: https://pubmed.ncbi.nlm.nih.gov/38492112/]

- Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_The_Chemistry_of_Enols_and_Enolates/22.

- ResearchGate. (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [URL: https://www.researchgate.net/publication/381285499_Nucleophilic_fluorine_substitution_reaction_of_a-carbonyl_benzyl_bromide_phenylthiofluoroalkyl_bromide_and_2-bromo-2-phenoxyacetonitrile]

- PubMed. Applications of Fluorine in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/26200936/]

- YouTube. Reactions of thiols. [URL: https://www.youtube.

- ResearchGate. (PDF) Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. [URL: https://www.researchgate.net/publication/364119856_Application_of_phenacyl_bromide_analogs_as_a_versatile_organic_intermediate_for_the_synthesis_of_heterocyclic_compounds_via_multicomponent_reactions]

- R Discovery. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [URL: https://rdiscovery.com/publication/10.1016-j.rechem.2023.100912/Fluorine-a-small-magic-bullet-atom-in-the-drug-development-perspective-to-FDA-approved-and-COVID-19-recommended-drugs]

- ResearchGate. (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [URL: https://www.researchgate.net/publication/381285499_Nucleophilic_fluorine_substitution_reaction_of_a-carbonyl_benzyl_bromide_phenylthiofluoroalkyl_bromide_and_2-bromo-2-phenoxyacetonitrile]

- ResearchGate. (PDF) Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. [URL: https://www.researchgate.net/publication/339475459_Phenacyl_Bromide_An_Organic_Intermediate_for_Synthesis_of_Five-_and_Six-Membered_Bioactive_Heterocycles]

- Organic Syntheses. 4-(TRIFLUOROMETHYL)ANDROST-4-ENE-3,17-DIONE. [URL: http://www.orgsyn.org/demo.aspx?prep=v84p0293]

Sources

- 1. 202664-36-6 | 2-Fluoro-5-(trifluoromethyl)phenacyl bromide - Moldb [moldb.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. 2-Fluoro-4-(trifluoromethyl)phenacyl bromide [myskinrecipes.com]

- 5. 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | 223785-85-1 | Benchchem [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide, a key building block in pharmaceutical and agrochemical research.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document will not only present solubility data but also delve into the underlying chemical principles and provide actionable experimental protocols.

Introduction to 2-Fluoro-5-(trifluoromethyl)phenacyl bromide

2-Fluoro-5-(trifluoromethyl)phenacyl bromide (CAS No. 188648-23-1) is a halogenated aromatic ketone with the molecular formula C₉H₅BrF₄O and a molecular weight of 285.03 g/mol .[1][4] Its structure, featuring a fluorine atom, a trifluoromethyl group, and a phenacyl bromide moiety, makes it a versatile reagent in organic synthesis.[2][3] The presence of these functional groups significantly influences its physical and chemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6] The dissolution process involves the breaking of intermolecular forces in the solute and the solvent and the formation of new solute-solvent interactions.

Key Factors Influencing the Solubility of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide:

-

Polarity: The presence of a carbonyl group (C=O) and carbon-halogen bonds (C-F, C-Br) introduces polarity to the molecule. However, the aromatic ring and the trifluoromethyl group also contribute to its nonpolar character.

-

Hydrogen Bonding: 2-Fluoro-5-(trifluoromethyl)phenacyl bromide is a hydrogen bond acceptor at the carbonyl oxygen and the fluorine atoms, but it cannot act as a hydrogen bond donor. Its solubility will be enhanced in solvents that can donate hydrogen bonds.

-

Dipole-Dipole Interactions: The polar functional groups will lead to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: The aromatic ring and the overall molecular size contribute to London dispersion forces, which will be the primary mode of interaction with nonpolar solvents.

Based on its structure, it is anticipated that 2-Fluoro-5-(trifluoromethyl)phenacyl bromide will exhibit good solubility in moderately polar to polar aprotic solvents and lower solubility in highly nonpolar or highly polar protic solvents.

Experimental Determination of Solubility

A systematic approach is required to quantitatively determine the solubility of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide. The following protocol outlines a common and reliable method.

Materials and Equipment

-

2-Fluoro-5-(trifluoromethyl)phenacyl bromide (purity ≥95%)

-

A range of organic solvents (e.g., hexane, toluene, dichloromethane, diethyl ether, ethyl acetate, acetone, acetonitrile, methanol, isopropanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

For each selected solvent, add an excess amount of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide of known concentrations.

-

Develop a suitable HPLC method to separate and quantify the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered supernatant from the saturated solutions (appropriately diluted if necessary) and determine the concentration from the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined by HPLC represents the solubility of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide in that solvent at the specified temperature.

-

Solubility Data and Interpretation

The following table presents representative solubility data for 2-Fluoro-5-(trifluoromethyl)phenacyl bromide in a range of common organic solvents, categorized by their polarity.

| Solvent | Polarity Index | Predicted Solubility (mg/mL) | Classification |

| n-Hexane | 0.1 | < 1 | Sparingly Soluble |

| Toluene | 2.4 | 10 - 50 | Soluble |

| Diethyl Ether | 2.8 | > 100 | Freely Soluble |

| Dichloromethane | 3.1 | > 100 | Freely Soluble |

| Ethyl Acetate | 4.4 | > 100 | Freely Soluble |

| Acetone | 5.1 | > 100 | Freely Soluble |

| Acetonitrile | 5.8 | 50 - 100 | Soluble |

| Isopropanol | 3.9 | 10 - 50 | Soluble |

| Methanol | 5.1 | 1 - 10 | Slightly Soluble |

| Water | 10.2 | < 0.1 | Insoluble |

Interpretation of Results:

The predicted solubility aligns with the theoretical principles discussed earlier. The compound is expected to be highly soluble in moderately polar aprotic solvents like dichloromethane, ethyl acetate, and acetone, where dipole-dipole interactions and van der Waals forces are favorable. Its solubility is predicted to be lower in nonpolar solvents like hexane and in polar protic solvents like methanol and water, where the strong hydrogen bonding network of the solvent is not effectively disrupted by the solute.

The logical relationship between the molecular structure of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide and its solubility in different solvent types can be visualized as follows:

Caption: Structure-solubility relationship.

Safety and Handling

2-Fluoro-5-(trifluoromethyl)phenacyl bromide is a hazardous substance that requires careful handling.[7]

-

Hazards: Causes severe skin burns and eye damage.[7] May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][8]

-

Handling: Use only in a well-ventilated area, preferably in a fume hood.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place.[7]

Always consult the Safety Data Sheet (SDS) before handling this compound.[7][8]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide. By understanding the interplay of its structural features and the properties of various organic solvents, researchers can make informed decisions regarding its use in experimental work. The detailed protocol for solubility determination offers a practical framework for obtaining precise quantitative data, which is crucial for process optimization and the successful development of new chemical entities.

References

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-4-(trifluoromethyl)phenacyl bromide. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

Sources

- 1. 202664-36-6 | 2-Fluoro-5-(trifluoromethyl)phenacyl bromide - Moldb [moldb.com]

- 2. 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | 223785-85-1 | Benchchem [benchchem.com]

- 3. 2-Fluoro-4-(trifluoromethyl)phenacyl bromide [myskinrecipes.com]

- 4. 202664-36-6 Cas No. | 2-Fluoro-5-(trifluoromethyl)phenacyl bromide | Apollo [store.apolloscientific.co.uk]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. canbipharm.com [canbipharm.com]

- 8. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide

An In-Depth Technical Guide to Sourcing 2-Fluoro-5-(trifluoromethyl)phenacyl bromide for Advanced Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, vetting, and verifying the quality of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide (CAS No. 202664-36-6). As a critical building block in medicinal chemistry and materials science, the purity and reliability of this reagent are paramount to achieving reproducible and accurate results. This document moves beyond a simple supplier list to offer field-proven insights into quality assessment, impurity profiling, and safe handling protocols.

2-Fluoro-5-(trifluoromethyl)phenacyl bromide, also known as 2-Bromo-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one, is a highly functionalized aromatic ketone.[1] Its molecular structure, featuring an electrophilic α-bromoketone moiety and an electron-deficient phenyl ring substituted with both fluorine and a trifluoromethyl group, makes it a potent intermediate for synthesizing complex heterocyclic compounds and other pharmacologically active molecules.[2][3]

The CAS Number for this compound is 202664-36-6 .[1][4] Key molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrF₄O | [1][4] |

| Molecular Weight | 285.03 g/mol | [1][4] |

| MDL Number | MFCD03094506 | [1] |

| Synonyms | 2-Bromo-2'-fluoro-5'-(trifluoromethyl)acetophenone, 3-(Bromoacetyl)-4-fluorobenzotrifluoride | [1] |

Given its reactivity, the presence of impurities—such as starting materials from synthesis or over-brominated side products—can lead to unpredictable reaction outcomes, complicate purification processes, and compromise the integrity of biological assays. Therefore, a rigorous supplier evaluation and incoming material verification process is not merely a procedural step but a cornerstone of successful research.

Chapter 1: Supplier Identification and Comparative Analysis

The first step in the procurement process is identifying reputable suppliers. Availability can fluctuate, but several chemical suppliers specialize in fluorinated building blocks and list this reagent in their catalogs. The table below presents a comparative overview of identified suppliers.

| Supplier | Purity Specification | Available Quantities | Stock Status | Additional Data Provided |

| Apollo Scientific | 95% | 1g, 5g, 25g | In Stock (UK & US) | MSDS, FTIR, Typical Batch CoA[1] |

| Moldb | 95% | Custom Inquiry | N/A | NMR, HPLC, LC-MS available[4] |

Expert Insight: While a 95% purity level is commonly advertised, the nature of the remaining 5% is critical. For sensitive applications, a supplier who provides comprehensive analytical data (e.g., NMR, HPLC) with the batch is preferable, as it allows for a more detailed assessment of potential impurities.[4]

Chapter 2: The Imperative of In-House Quality Verification

Relying solely on a supplier's Certificate of Analysis (CoA) is a significant risk. A CoA reports the quality of a specific batch at the time of its analysis, but does not account for potential degradation during storage or shipping. Establishing a robust, in-house verification system is a self-validating protocol that ensures the integrity of every experiment.

The following workflow diagram illustrates a recommended process for supplier selection and material verification.

Caption: Workflow for Supplier Vetting and Quality Control.

Experimental Protocol: Purity Verification by HPLC

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of non-volatile compounds like phenacyl bromides.[5][6]

Objective: To determine the purity of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide and identify any related impurities.

Methodology:

-